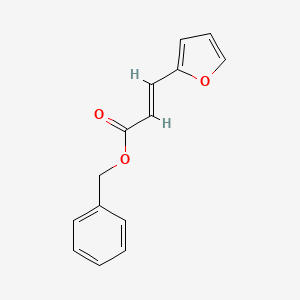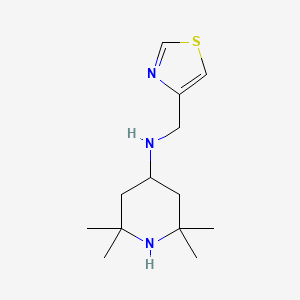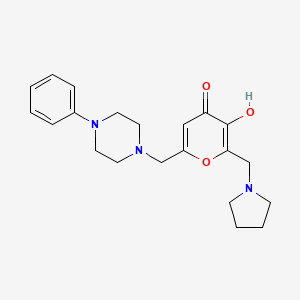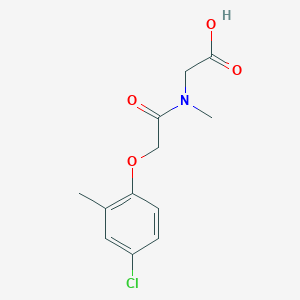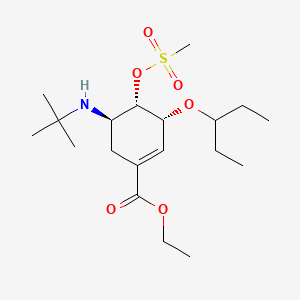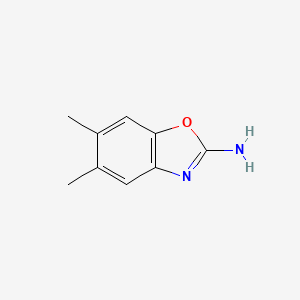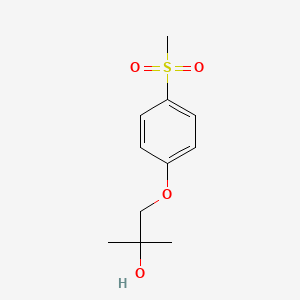
2-Methyl-1-(4-(methylsulfonyl)phenoxy)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(4-(methylsulfonyl)phenoxy)propan-2-ol is an organic compound with the molecular formula C11H16O4S and a molecular weight of 244.31 g/mol This compound is characterized by the presence of a methylsulfonyl group attached to a phenoxy ring, which is further connected to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-(methylsulfonyl)phenoxy)propan-2-ol typically involves the reaction of 4-(methylsulfonyl)phenol with 2-methyl-2-propanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phenoxy linkage . The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions can enhance the production efficiency and reduce costs. The purification of the compound is typically achieved through techniques such as distillation or recrystallization to ensure high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-(4-(methylsulfonyl)phenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenoxy derivatives .
Aplicaciones Científicas De Investigación
2-Methyl-1-(4-(methylsulfonyl)phenoxy)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(4-(methylsulfonyl)phenoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the methylsulfonyl group can enhance its binding affinity to these targets, leading to the modulation of their activity. The compound may also participate in various biochemical pathways, influencing cellular processes and functions .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1-(4-(methylthio)phenoxy)propan-2-ol: Similar structure but with a methylthio group instead of a methylsulfonyl group.
2-Methyl-1-(4-(methylsulfonyl)phenoxy)ethanol: Similar structure but with an ethanol backbone instead of propanol.
4-(Methylsulfonyl)phenol: The phenol precursor used in the synthesis of the target compound.
Uniqueness
2-Methyl-1-(4-(methylsulfonyl)phenoxy)propan-2-ol is unique due to the presence of both the methylsulfonyl group and the propanol backbone, which confer specific chemical properties and reactivity.
Propiedades
Fórmula molecular |
C11H16O4S |
|---|---|
Peso molecular |
244.31 g/mol |
Nombre IUPAC |
2-methyl-1-(4-methylsulfonylphenoxy)propan-2-ol |
InChI |
InChI=1S/C11H16O4S/c1-11(2,12)8-15-9-4-6-10(7-5-9)16(3,13)14/h4-7,12H,8H2,1-3H3 |
Clave InChI |
VLGXFONMHSHLES-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COC1=CC=C(C=C1)S(=O)(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-ethyl-5-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B14898477.png)
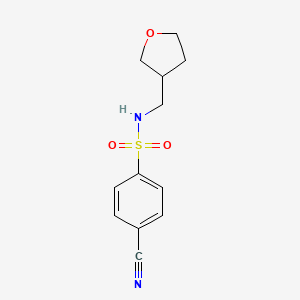
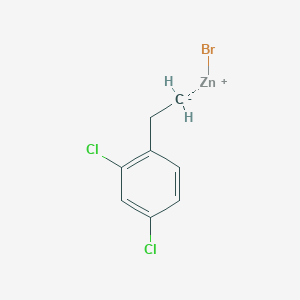
![4-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol](/img/structure/B14898495.png)
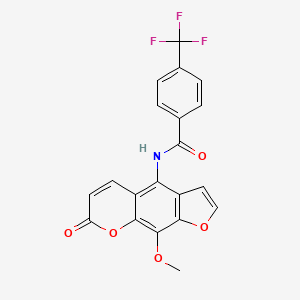
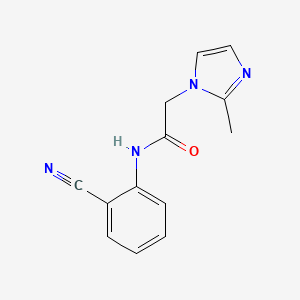
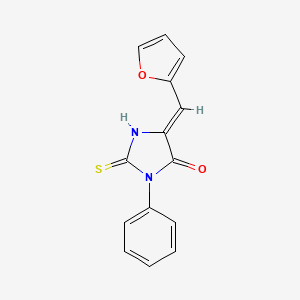
![4-[2-(2-dicyclohexylphosphanylphenyl)-3-(dimethylamino)phenyl]benzonitrile](/img/structure/B14898511.png)
